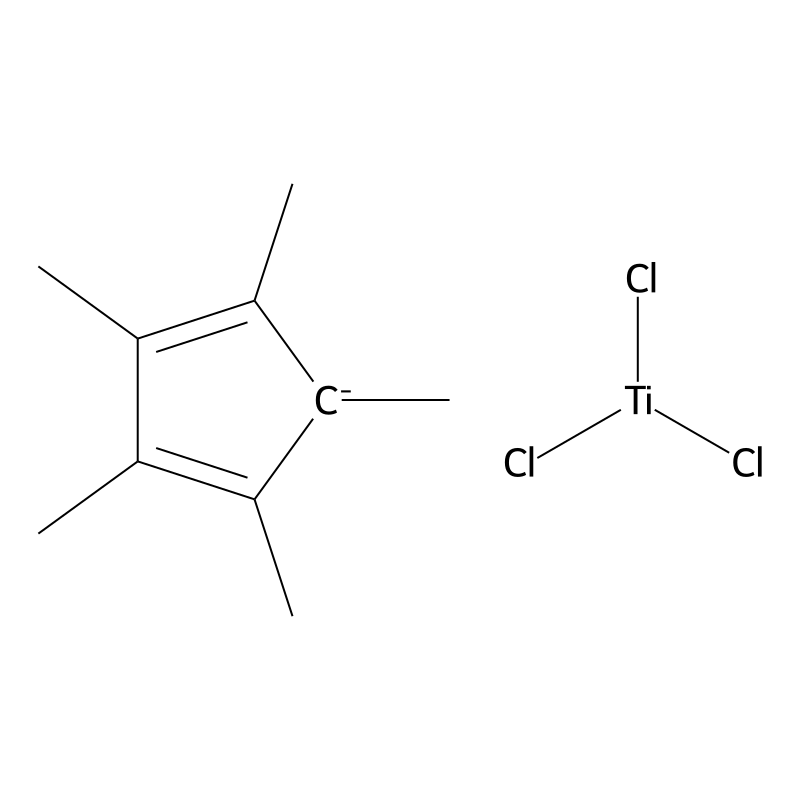

(Pentamethylcyclopentadienyl)titanium trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Trichloro(pentamethylcyclopentadienyl)titanium(IV), also known as CpTiCl₃, is a well-characterized organometallic compound. It is typically synthesized by the reaction of titanium tetrachloride (TiCl₄) with pentamethylcyclopentadiene (CpH) in an inert atmosphere. []

The structure of CpTiCl₃ has been determined by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry around the central titanium atom. Three chloride ligands occupy the equatorial positions, while the Cp ring occupies one of the axial positions. The remaining axial position is vacant, allowing Cp*TiCl₃ to act as a Lewis acid. []

Catalysis:

Cp*TiCl₃ is a versatile catalyst used in various organic reactions. Here are some notable examples:

- Olefin polymerization: Cp*TiCl₃ is a Ziegler-Natta catalyst, capable of polymerizing olefins (alkenes) to form various types of polyolefins, which are widely used in the plastics industry. []

- Dimerization: Cp*TiCl₃ can catalyze the dimerization of alkenes, forming dimers with specific carbon-carbon double bond configurations. []

- Hydrosilylation: Cp*TiCl₃ can catalyze the reaction between alkenes and hydrosilanes (Si-H compounds), resulting in the formation of silylated products. []

The catalytic activity of CpTiCl₃ can be tuned by modifying the electronic properties of the Cp ring through the introduction of different substituents. Additionally, Cp*TiCl₃ can be used as a precursor for the preparation of other well-defined titanium catalysts by reacting it with various co-catalysts or cocatalysts and substrates.

Other Applications:

Beyond catalysis, Cp*TiCl₃ finds applications in other areas of scientific research:

- Chemical vapor deposition (CVD): Cp*TiCl₃ can be used as a precursor for the deposition of titanium thin films, which are valuable for various electronic and microfluidic devices.

- Material science: Cp*TiCl₃ serves as a starting material for the synthesis of novel titanium-based materials with potential applications in catalysis, energy storage, and biomedicine.

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is an organotitanium compound with the chemical formula C₁₀H₁₅Cl₃Ti. This compound is characterized by its unique pentamethylcyclopentadienyl ligand, which contributes to its distinct chemical properties and reactivity. It appears as a solid and exhibits thermal stability, making it suitable for various applications, particularly in catalysis and materials science . The compound is known for its high insolubility in many solvents, which can influence its behavior in

The synthesis of trichloro(pentamethylcyclopentadienyl)titanium(IV) typically involves the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride. This method allows for the formation of the desired compound in a controlled environment, ensuring the stability of the resulting product . Alternative synthesis routes may include variations in reaction conditions or the use of different titanium sources, but these methods are less commonly reported.

Trichloro(pentamethylcyclopentadienyl)titanium(IV) has several notable applications:

- Catalysis: It serves as a catalyst in various organic transformations, particularly in polymerization processes.

- Materials Science: The compound's thermal stability makes it suitable for use in high-performance materials and coatings.

- Synthesis of Titanium Compounds: It acts as an intermediate in producing other organotitanium complexes and materials .

Studies examining the interactions of trichloro(pentamethylcyclopentadienyl)titanium(IV) with other chemical species are essential for understanding its reactivity and potential applications. Research has shown that this compound can interact with various ligands and reactants, influencing its catalytic efficiency and selectivity . Investigating these interactions can provide insights into optimizing its use in synthetic chemistry.

Several compounds exhibit similarities to trichloro(pentamethylcyclopentadienyl)titanium(IV), particularly in their structure and reactivity. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| (Cyclopentadienyl)titanium(IV) chloride | C₅H₅Cl₄Ti | Simpler cyclopentadienyl ligand; more soluble |

| (Trimethylsilyl)(pentamethylcyclopentadienyl)titanium(IV) | C₁₀H₁₅ClTiSi₃ | Incorporates silyl groups; different reactivity pattern |

| (Pentamethylcyclopentadienyl)titanium trichloride | C₁₀H₁₅Cl₃Ti | A close analogue; used similarly but may differ in solubility |

Trichloro(pentamethylcyclopentadienyl)titanium(IV) stands out due to its unique ligand environment and thermal stability, making it particularly useful in specialized applications where other similar compounds may not perform as effectively. Its distinct properties allow it to serve specific roles in catalysis and material synthesis that are not easily replicated by other titanium compounds.

Synthetic Routes and Precursor Reactivity

The most common synthetic route to CpTiCl3 involves the reaction of lithium pentamethylcyclopentadienide (LiCp) with titanium tetrachloride (TiCl4) in an appropriate solvent. This metathesis reaction proceeds with the displacement of one chloride ligand from TiCl4 by the Cp* ligand. The reaction can be represented as:

LiCp* + TiCl4 → Cp*TiCl3 + LiCl

This synthetic methodology is straightforward and generally yields high-purity product. The resulting compound is an orange-red crystalline solid with a melting point of approximately 200°C (with decomposition). The compound is moisture-sensitive and is typically stored under an inert atmosphere to prevent hydrolysis of the Ti-Cl bonds.

CpTiCl3 exhibits rich reactivity patterns, particularly in ligand substitution and redox chemistry. One notable reaction is its treatment with alkyllithium reagents, which leads to the replacement of chloride ligands with alkyl groups. For instance, the reaction with methyllithium (MeLi) can yield CpTiCl2Me or, with excess MeLi, Cp*TiMe3. These alkylated derivatives are important precursors for catalytic systems.

CpTiCl3 also reacts with trimethylaluminum (AlMe3) to form methylated derivatives, which are active in olefin polymerization catalysis. Studies have shown that the reaction of CpTiCl3 with 1 equivalent of AlMe3 selectively yields CpTiCl2Me in n-hexane. This selective methylation demonstrates the controlled reactivity of the Ti-Cl bonds in CpTiCl3.

Another significant reaction pathway involves the treatment of CpTiCl3 with hydroborate compounds. Research by Kim et al. has demonstrated that CpTiCl3 reacts with LiBH4 to form the titanium(III) complex [Cp*TiCl(BH4)]2, indicating the susceptibility of the titanium center to reduction:

CpTiCl3 + 2LiBH4 → 1/2[CpTiCl(BH4)]2 + 2LiCl + B2H6 + H2

This reaction showcases the redox versatility of CpTiCl3, as the titanium center is reduced from Ti(IV) to Ti(III). Additionally, CpTiCl3 serves as a precursor for the synthesis of decamethyltitanocene dichloride (Cp*2TiCl2), an important metallocene used in various catalytic applications.

X-ray Crystallographic Analysis of Coordination Geometries

The solid-state structure of CpTiCl3 has been elucidated through X-ray crystallography, revealing a characteristic "piano stool" geometry around the titanium center. In this arrangement, the pentamethylcyclopentadienyl (Cp) ligand occupies the "seat" of the piano stool, while the three chloride ligands form the "legs." The Cp* ligand coordinates to the titanium center in an η5 (pentahapto) fashion, utilizing all five carbon atoms of the cyclopentadienyl ring for bonding.

The titanium atom is positioned above the center of the Cp* ring, with the Ti-C distances being relatively uniform, indicating a symmetrical η5 coordination. The three Ti-Cl bonds are arranged in a triangular fashion below the titanium center. The Cl-Ti-Cl angles are typically close to 90°, reflecting the pseudo-tetrahedral geometry at the titanium center when considering the centroid of the Cp* ring as a single coordination site.

Comparative crystallographic studies with the related compound [Cp*TiCl(BH4)]2 provide insights into the structural changes accompanying the reduction of Ti(IV) to Ti(III). In the dimeric Ti(III) complex, the Ti-Ti distance is 3.452(1) Å, which is too long for a direct metal-metal bonding interaction. The Ti-Cl distances in this complex are 2.440(2) Å, and the Ti-Cl-Ti and Cl-Ti-Cl angles are approximately 90°, forming a nearly perfect square Ti2Cl2 unit.

The IR spectrum of [Cp*TiCl(BH4)]2 shows a strong band at 2525 cm^-1 due to terminal B-H stretching and medium intensity bands at 2286, 2135, and 2081 cm^-1 attributed to metal-bridging B-H stretches, which are characteristic of tridentate BH4 ligands. These spectroscopic features provide additional confirmation of the structural assignment derived from X-ray crystallography.

Comparative Studies with Analogous Titanium Complexes

Cp*TiCl3 belongs to a family of cyclopentadienyl titanium halides that includes CpTiCl3 (where Cp = η5-C5H5) and various substituted derivatives. Comparing these complexes provides valuable insights into the effects of ligand substitution on structural features and reactivity patterns.

The most direct comparison is with CpTiCl3, which differs from Cp*TiCl3 only in the absence of the five methyl substituents on the cyclopentadienyl ring. Both compounds adopt similar piano stool geometries, but several key differences are observed:

Physical Properties: CpTiCl3 is typically described as a red-brown solid, in contrast to the orange-red appearance of Cp*TiCl3. The melting points also differ, with CpTiCl3 generally exhibiting a lower melting point.

Reactivity: The methyl substituents in CpTiCl3 impart increased electron density to the titanium center through inductive effects, potentially affecting its Lewis acidity and reactivity in various transformations. Additionally, the steric bulk of the Cp ligand can influence the accessibility of the titanium center to incoming reagents.

Catalytic Activity: Both Cp*TiCl3 and CpTiCl3, when activated with methylaluminoxane (MAO), function as catalysts for olefin polymerization. However, differences in activity and selectivity have been observed. For instance, in the polymerization of conjugated dienes, CpTiCl3/MAO has been reported to yield predominantly cis-1,4 polymers.

In the context of catalytic applications, the nature of the cyclopentadienyl ligand leads to distinct catalytic behaviors. For example, in the polymerization of conjugated dienes like butadiene and isoprene, CpTiCl3/MAO yields predominantly cis-1,4 polymers. This cis-specificity suggests that the active site in the CpTiCl3/MAO system has a specific geometric arrangement that favors cis addition.

Studies on Cp*TiCl3/MAO-catalyzed polymerization of 2-substituted dendralenes have revealed that the nature of the substituent significantly influences the polymerization behavior. For example, hexyl-substituted dendralene (H3D) polymerizes to produce polyH3D with mainly a trans-4,6 structure, differing from the polymer obtained via anionic polymerization. This demonstrates how the catalyst system can control the microstructure of the resulting polymer.

Another interesting comparison is with titanocene dichloride (Cp2TiCl2), which features two cyclopentadienyl rings instead of one. The replacement of one Cp ligand with two chloride ligands alters the electronic and steric environment around the titanium center, leading to distinct reactivity patterns.

In the context of pyrrolide-substituted complexes, studies have shown that Cp*TiCl2(pyrrolide) complexes exhibit different coordination behaviors compared to their Cp analogs. Specifically, in CpTiCl2(pyrrolide) complexes, the pyrrolide ligand can adopt either an η1 (through the nitrogen atom) or η5 (through the π-system) coordination mode, depending on the substitution pattern of the pyrrolide. This flexibility in coordination is a reflection of the electronic and steric factors at play in these complexes.

Table 1: Comparative Properties of Cp*TiCl3 and Related Titanium Complexes

Table 2: Physical and Chemical Properties of Cp*TiCl3

Ligand Substitution Dynamics and Aggregation States

The substitution lability of chloride ligands in Cp*TiCl₃ governs its reactivity in catalytic systems. Nuclear magnetic resonance (NMR) studies in toluene-d₈ reveal two distinct methyl resonances (δ = 2.12 ppm and 1.95 ppm), attributed to monomeric and chloride-bridged dimeric aggregation states (Figure 1) [5]. The equilibrium between these species is solvent-dependent, with polar solvents favoring monomeric forms due to improved solvation of the Ti center.

Ligand substitution proceeds via dissociative pathways, as demonstrated by reactions with lithium pyrrolide salts (LiL). Treatment of CpTiCl₃ with LiL in nonpolar solvents yields CpTiCl₂(L) complexes, where L coordinates in an η¹-fashion (Figure 2) [3]. X-ray crystallography confirms a distorted tetrahedral geometry around titanium, with bond lengths indicating significant π-donation from the pyrrolide nitrogen [3]. Substitution kinetics follow pseudo-first-order behavior, with rate constants inversely correlated to the steric bulk of incoming ligands.

Table 1: Ligand Substitution Rates for Cp*TiCl₃ with Selected Anions

| Ligand (L⁻) | Rate Constant (k, s⁻¹) | Temperature (°C) |

|---|---|---|

| Pyrrolide | 2.3 × 10⁻³ | 25 |

| 2,4-Dimethylpyrrolide | 1.1 × 10⁻³ | 25 |

| Chloride* | - | - |

*Baseline for comparison; substitution not observed under standard conditions [3] [5].

Aggregation states profoundly influence reactivity. Addition of AlCl₃ to CpTiCl₃ solutions induces coalescence of NMR signals into a single resonance (δ = 1.93 ppm), consistent with formation of a heterometallic [CpTiCl₃][AlCl₃] dimer [5]. This chloride-bridged species exhibits enhanced Lewis acidity, facilitating subsequent reduction steps in catalytic cycles.

Reductive and Oxidative Reactivity Pathways

CpTiCl₃ serves as a precursor to Ti(III) intermediates critical for radical-mediated transformations. Cyclic voltammetry reveals a reduction potential of *E₁/₂ = −1.12 V (vs. Fc⁺/Fc) for the CpTiCl₃/CpTiCl₃⁻ couple, enabling single-electron transfer (SET) processes [5]. Reductive activation with manganese (Mn⁰) in the presence of AlCl₃ generates the active Cp*TiCl₂ species, which abstracts chlorine atoms from alkyl chlorides via inner-sphere mechanisms (Figure 3) [5].

Key Reductive Pathways:

- Catalytic Alkylation: Cp*TiCl₃ mediates coupling of tertiary alkyl chlorides (R–Cl) with Michael acceptors (e.g., acrylates). Mechanistic studies using spin-trapping agents confirm radical intermediates, with turnover numbers exceeding 100 in optimized systems [5].

- Polymerization Initiation: In the presence of methylaluminoxane (MAO), Cp*TiCl₃ generates cationic Ti(III) species that coordinate ethylene monomers. Activities reach 450 kg PE/mol Ti·h⁻¹ under mild conditions [3].

Oxidative pathways are less prevalent but involve stabilization of Ti(IV) intermediates. Reaction with dioxygen yields μ-oxo bridged dimers, though these are typically inactive in catalysis.

Interactions with Lewis Acids and Cocatalyst Systems

Lewis acids modulate the electronic structure and redox activity of Cp*TiCl₃. Aluminum-based cocatalysts (e.g., MAO, AlCl₃) perform dual roles:

Chloride Abstraction:

$$

\text{CpTiCl₃} + \text{AlR₃} \rightarrow [\text{CpTiCl₂}]^+[\text{AlR₃Cl}]^- + \text{RCl}

$$

This generates cationic Ti centers capable of olefin coordination [1] [3].Reduction Facilitation:

UV-vis spectroscopy shows AlCl₃ accelerates Mn⁰-mediated reduction of Cp*TiCl₃ by 15-fold, forming Ti(III) active sites [5].

Table 2: Cocatalyst Effects on Ethylene Polymerization

| Cocatalyst | Activity (kg PE/mol Ti·h⁻¹) | Mₙ (kDa) |

|---|---|---|

| MAO | 450 | 120 |

| AlCl₃ + [Ph₃C][B(C₆F₅)₄] | 620 | 95 |

| None | <5 | - |

Zinc triflate (Zn(OTf)₂) and scandium triflate (Sc(OTf)₃) enhance activity in alkylation reactions by stabilizing anionic intermediates. For example, Zn²⁺ coordinates to carbonyl oxygen in Michael acceptors, polarizing the alkene for radical addition [5].

Ethylene Polymerization Mechanisms and Activity

Trichloro(pentamethylcyclopentadienyl)titanium(IV) exhibits distinctive catalytic behavior in ethylene polymerization through well-defined mechanistic pathways that differ from conventional metallocene systems. The compound adopts a piano stool geometry with the pentamethylcyclopentadienyl ligand occupying one coordination site and three chloride ligands completing the coordination sphere [1].

The activation mechanism involves treatment with methylaluminoxane, which serves multiple functions including alkylation of the metal-chloride precatalyst species to form titanium-methyl intermediates, abstraction of ligands to create electrophilic, coordinatively unsaturated catalysts, and scavenging of protic impurities [2]. The activated catalyst exists as an ion pair between a cationic catalyst and a weakly basic methylaluminoxane-derived anion, facilitating ethylene insertion through a modified Cossee-Arlman mechanism [2].

Research demonstrates that the compound achieves remarkable catalytic activities under specific conditions. At 50°C with methylaluminoxane activation, the catalyst system produces activities of 2800 kg·mol⁻¹·h⁻¹ for styrene polymerization, significantly exceeding the 198 kg·mol⁻¹·h⁻¹ observed for the unsubstituted cyclopentadienyl analog [3]. The temperature dependence reveals optimal performance around 70°C, with 52.2% conversion rates achieved under controlled conditions [4].

Advanced titanium trichloride complexes incorporating tetradentate aminophenolate ligands demonstrate exceptional performance, with the highest activity reaching 15,456 kg·mol⁻¹·h⁻¹ at 120°C when activated with modified methylaluminoxane [5]. Dendritic catalyst systems show even more remarkable results, achieving activities of 78,560 kg·mol⁻¹·h⁻¹ at 25°C with aluminum-to-titanium ratios of 1,000 [6].

The polymerization mechanism involves the formation of titanium(III) species through reduction processes, enabling ethylene insertion through an "augmented" Cossee-Arlman mechanism. This involves delocalization of unpaired electrons between the singly occupied molecular orbital, the π(C₂H₄) orbital, and the σ(Ti-C) orbital in the transition state, facilitating more efficient ethylene insertion compared to conventional d⁰ systems [7].

Influence of Steric and Electronic Effects on Catalytic Performance

The pentamethylcyclopentadienyl ligand exerts profound steric and electronic influences on the catalytic performance of trichloro(pentamethylcyclopentadienyl)titanium(IV). The five methyl substituents create significant steric hindrance around the metal center while simultaneously providing strong electron-donating effects that modify the electronic properties of the titanium center [3].

Steric effects manifest through the inhibition of β-hydrogen elimination reactions and the prevention of chain termination processes. The bulky substituents shield the axial plane of the metal center, effectively preventing premature chain termination and enabling the production of higher molecular weight polymers [8]. Comparative studies reveal that increasing steric hindrance generally leads to decreased catalytic activity due to restricted access of reactants to the metal center, but simultaneously enhances stereoselectivity and molecular weight control [9].

Electronic effects arise from the electron-donating nature of the pentamethylcyclopentadienyl ligand, which increases electron density at the titanium center. This enhanced electron density strengthens the metal-carbon bond, requiring higher temperatures for reversible homolysis to occur. Studies demonstrate that the strong electron-donating effect necessitates temperatures above 110°C for living polymerization processes, compared to lower temperatures required for less electron-rich systems [10].

The combination of steric and electronic effects creates a unique catalytic environment. Research indicates that the electron-donating effect of the pentamethylcyclopentadienyl ligand reduces the bonding energy of the remaining titanium-chloride bonds, facilitating easier alkylation during the activation process [11]. This phenomenon contributes to the enhanced catalytic performance observed with methylaluminoxane cocatalysts.

Density functional theory calculations reveal that the substituent effects on the cyclopentadienyl ring correlate with Hammett parameters, showing that electron-withdrawing substituents increase the reduction potential of the titanium center, while electron-donating substituents decrease it [12]. The pentamethylcyclopentadienyl system exhibits a reduction potential of approximately -1.55 V, indicating strong electron-donating character [12].

Synergistic Effects with Methylaluminoxane (MAO)

The synergistic relationship between trichloro(pentamethylcyclopentadienyl)titanium(IV) and methylaluminoxane represents a critical aspect of the catalytic system's performance. Methylaluminoxane functions as a multifaceted cocatalyst, providing alkylation, ligand abstraction, and impurity scavenging capabilities that are essential for optimal catalytic activity [2].

The alkylation process involves the replacement of chloride ligands with methyl groups from methylaluminoxane, creating titanium-methyl intermediates that serve as precursors to the active catalytic species. Subsequently, methylaluminoxane abstracts additional ligands to generate electrophilic, coordinatively unsaturated titanium centers capable of ethylene coordination and insertion [2].

The aluminum-to-titanium ratio significantly influences the catalytic performance, with optimal ratios typically ranging from 300 to 1,000. Research demonstrates that activities increase with aluminum-to-titanium ratios up to 1,000, beyond which over-activation occurs, leading to decreased performance due to excessive cocatalyst interference with monomer and polymer diffusion [13]. The pentamethylcyclopentadienyl system shows particular sensitivity to this ratio, with the 4-methyl substituents on the phenyl ring expanding the activated center's spatial environment [13].

Modified methylaluminoxane systems, including polymethylaluminoxane and modified methylaluminoxane types 12 and 3A, demonstrate enhanced performance compared to conventional methylaluminoxane. The addition of cocatalyst modifiers such as 2,6-di-tert-butyl-4-methylphenol results in tenfold activity increases, attributed to the trapping of free trimethylaluminum species that otherwise cause catalyst deactivation [14].

The structure of methylaluminoxane remains complex, with proposed models ranging from linear to cage-like structures. The active component appears to be a ruffled sheet of tetrahedral aluminum centers linked by triply bridging oxides, creating Lewis acidic sites capable of abstracting ligands from the titanium precursor [2]. The ion pair formed between the cationic titanium catalyst and the weakly basic methylaluminoxane-derived anion is crucial for maintaining catalytic activity while preventing decomposition.

Comparative Analysis with Metallocene Catalysts

The performance of trichloro(pentamethylcyclopentadienyl)titanium(IV) exhibits distinct advantages and limitations when compared to conventional metallocene catalysts. Half-sandwich titanium complexes demonstrate fundamentally different catalytic behavior due to their open coordination environment and reduced steric encumbrance compared to bis-cyclopentadienyl systems [15].

Activity comparisons reveal that trichloro(pentamethylcyclopentadienyl)titanium(IV) achieves significantly higher activities than bis(cyclopentadienyl)titanium dichloride under identical conditions. The half-sandwich architecture provides 2800 kg·mol⁻¹·h⁻¹ activity for styrene polymerization at 50°C, while the corresponding metallocene system shows minimal activity under the same conditions [3]. This enhancement stems from the more open coordination environment that facilitates monomer access to the metal center.

Thermal stability comparisons demonstrate that the half-sandwich titanium complex exhibits superior high-temperature performance compared to conventional titanium metallocenes but remains inferior to zirconium-based systems. The compound maintains activity at temperatures up to 120°C, producing high-molecular-weight polyethylenes with molecular weights reaching 3.2 × 10⁶ g·mol⁻¹ and polydispersity indices of 2.3 [16]. In contrast, bis(cyclopentadienyl)titanium dichloride systems typically decompose at lower temperatures.

Molecular weight control capabilities differ significantly between the systems. The half-sandwich titanium catalyst produces polymers with broader molecular weight distributions compared to bridged metallocene systems but narrower distributions than traditional Ziegler-Natta catalysts. The molecular weight ranges from 0.5 × 10⁵ to 3.2 × 10⁶ g·mol⁻¹, depending on reaction conditions and cocatalyst systems [16] [5].

Comparison with zirconium-based metallocene catalysts reveals that while zirconium systems generally achieve higher activities and better thermal stability, the titanium half-sandwich complex offers unique advantages in terms of polymer microstructure control and cost-effectiveness. Zirconium catalysts such as bis(cyclopentadienyl)zirconium dichloride achieve activities exceeding 10,000 kg·mol⁻¹·h⁻¹ under optimal conditions, but require more expensive metal centers and specialized ligand systems [17].

The electronic configuration differences between d⁰ metallocene systems and the d¹ possibilities accessible to titanium(III) intermediates provide unique mechanistic advantages. The "augmented" Cossee-Arlman mechanism available to titanium systems enables more efficient ethylene insertion through back-donation to coordinated olefins, potentially making titanium-based systems more effective than their d⁰ analogs under specific conditions [7].